

chemical properties and structure of 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10-Oxo Docetaxel**

Cat. No.: **B193546**

[Get Quote](#)

An In-depth Technical Guide to **10-Oxo Docetaxel**

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of **10-Oxo Docetaxel**. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. **10-Oxo Docetaxel**, also known as Docetaxel Impurity B, is a taxoid and a known degradation product of the chemotherapy agent Docetaxel.[1][2][3][4][5][6] It is recognized for its anti-tumor properties.[1][2][3]

Chemical Properties and Structure

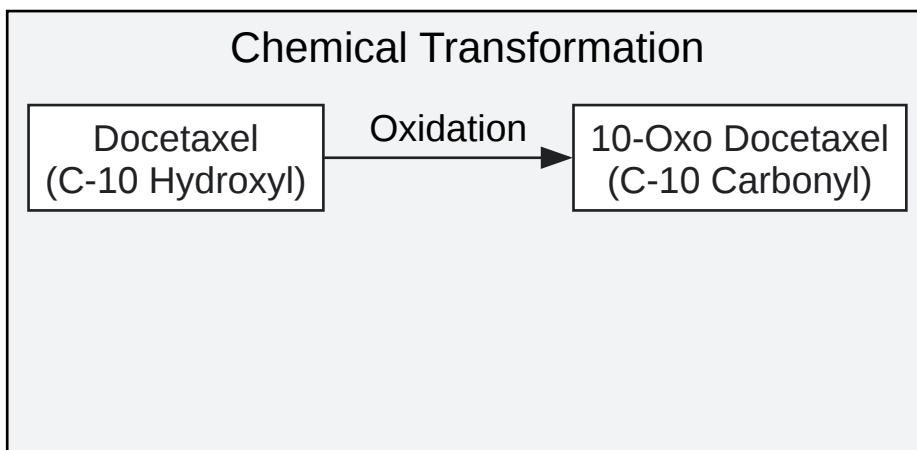
10-Oxo Docetaxel is a complex organic molecule derived from the paclitaxel family. Its defining structural feature, relative to Docetaxel, is the oxidation at the C-10 position, resulting in a ketone group. This modification influences its chemical and physical properties.

Physicochemical Properties

The key physicochemical properties of **10-Oxo Docetaxel** are summarized in the table below. These parameters are crucial for its handling, formulation, and analysis.

Property	Value	Source
CAS Number	167074-97-7	[1] [2] [3] [4] [5] [6] [7] [8] [9]
Molecular Formula	C ₄₃ H ₅₁ NO ₁₄	[1] [2] [3] [4] [5] [6] [7] [8] [10]
Molecular Weight	805.86 g/mol	[1] [2] [3] [4] [6] [7] [8] [10]
Appearance	White to pale yellow solid	[2] [3]
Melting Point	152-158 °C	[2]
Boiling Point	887.3 ± 65.0 °C (Predicted)	[2]
Density	1.37 ± 0.1 g/cm ³ (Predicted)	[2] [7]
pKa	11.19 ± 0.46 (Predicted)	[2]
Purity	≥85% to ≥98%	[5] [11]

Solubility and Stability


The solubility and stability profile of a compound is critical for both its biological activity and its viability as a pharmaceutical product.

Property	Description	Source
Solubility	Slightly soluble in Chloroform and Methanol. Soluble in DMSO (10 mM). Considered insoluble in water.	[2] [5] [7] [8]
Stability	Stable for ≥ 4 years when stored as a solid at -20°C. It is known to be unstable in solution, where it may epimerize, and is also hygroscopic.	[2] [5]
Storage	Recommended storage at -20°C or under an inert atmosphere at 2-8°C.	[2] [5] [6] [8]

Chemical Structure

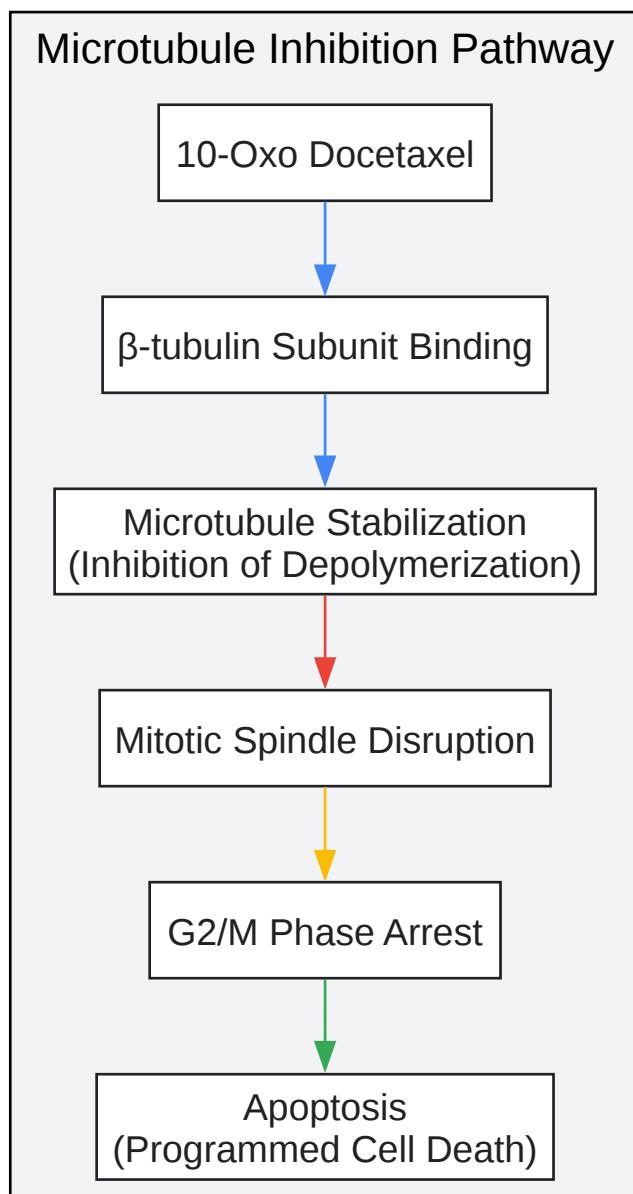
The structural relationship between Docetaxel and its 10-Oxo derivative is illustrated below.

The oxidation of the hydroxyl group at the C-10 position to a carbonyl group is the key transformation.

[Click to download full resolution via product page](#)

Caption: Transformation of Docetaxel to **10-Oxo Docetaxel**.

Biological Activity


10-Oxo Docetaxel is classified as a microtubule/tubulin inhibitor, sharing a mechanism of action with its parent compound, Docetaxel.^{[3][8]} These agents disrupt the normal function of the cellular cytoskeleton, which is critical for cell division (mitosis).

Mechanism of Action: Microtubule Stabilization

The primary mechanism of action for taxane compounds involves interference with microtubule dynamics.

- Binding: The compound binds to the β -tubulin subunit of microtubules.
- Stabilization: This binding event stabilizes the microtubule polymer, preventing its depolymerization into tubulin dimers.

- Mitotic Arrest: The resulting overly stable and non-functional microtubules disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.
- Apoptosis: Unable to complete mitosis, the cancer cell undergoes programmed cell death (apoptosis).

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway for **10-Oxo Docetaxel**.

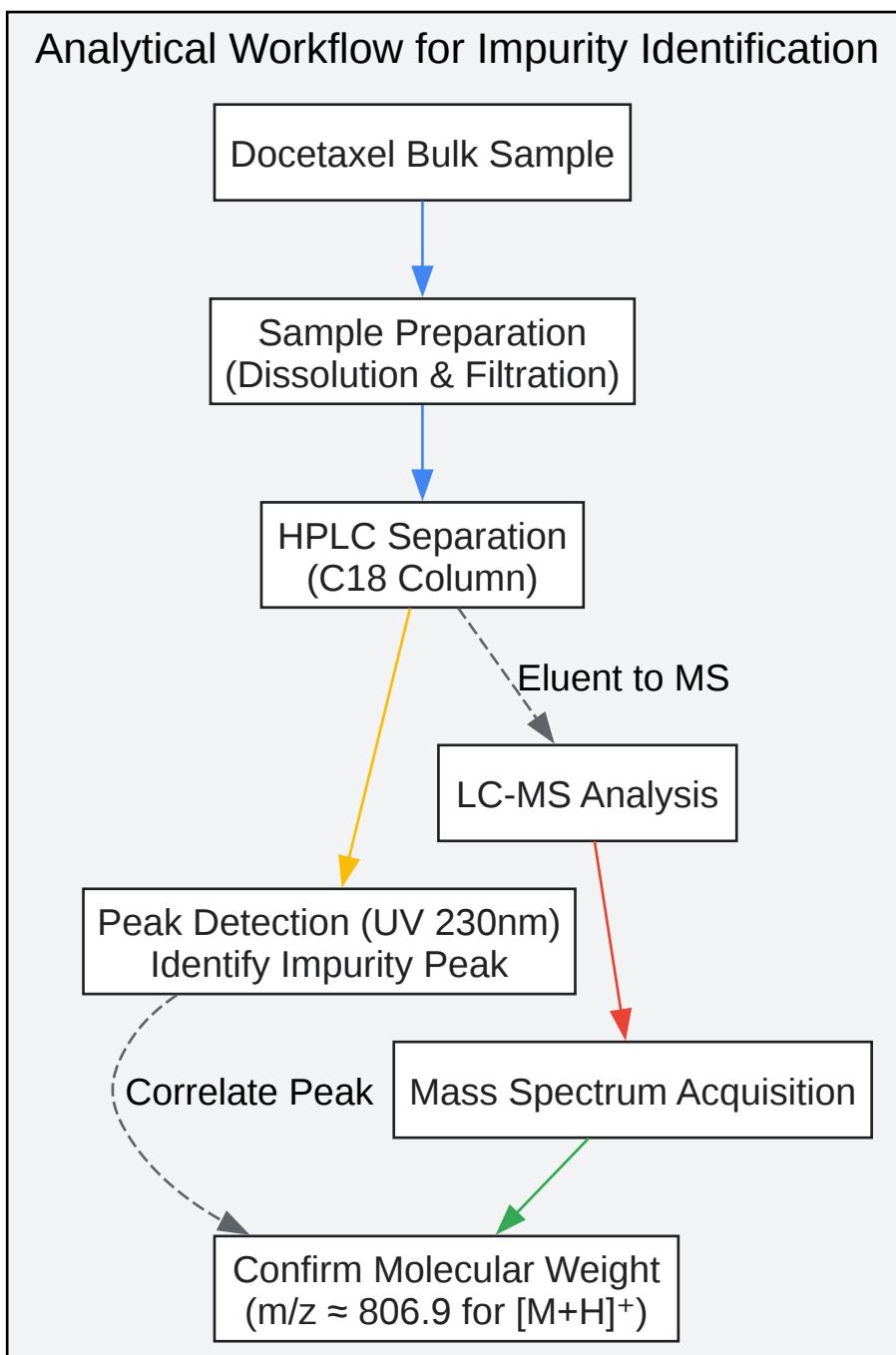
Experimental Protocols

Detailed experimental protocols are essential for the accurate identification, quantification, and characterization of **10-Oxo Docetaxel**. The following are representative methodologies based on standard analytical techniques for taxane compounds.

Protocol: Identification and Quantification by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for identifying and quantifying **10-Oxo Docetaxel** in a sample of Docetaxel.

- Objective: To separate, identify, and quantify **10-Oxo Docetaxel** from its parent drug.
- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient of Acetonitrile and water.
 - Solvent A: Water
 - Solvent B: Acetonitrile
- Gradient Program:
 - 0-20 min: 30% B to 70% B
 - 20-25 min: 70% B to 90% B
 - 25-30 min: Hold at 90% B
 - 30-35 min: 90% B to 30% B
 - 35-40 min: Re-equilibration at 30% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at 230 nm.


- Sample Preparation: Dissolve a precisely weighed sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter before injection.
- Procedure:
 - Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
 - Inject a standard solution of **10-Oxo Docetaxel** to determine its retention time.
 - Inject the Docetaxel sample.
 - Identify the **10-Oxo Docetaxel** peak in the sample chromatogram by comparing retention times.
 - Quantify the impurity using the area normalization method or by creating a calibration curve with standards of known concentration.

Protocol: Structural Confirmation by LC-MS

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of **10-Oxo Docetaxel** by determining its mass-to-charge ratio.

- Objective: To confirm the molecular weight of the impurity peak corresponding to **10-Oxo Docetaxel**.
- Instrumentation: LC-MS system (e.g., with an Electrospray Ionization - ESI source).
- LC Method: Use the HPLC method described in Protocol 3.1.
- MS Parameters (ESI Positive Mode):
 - Ion Source: Electrospray Ionization (ESI), Positive Mode
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120 °C

- Desolvation Temperature: 350 °C
- Scan Range: m/z 100-1000
- Procedure:
 - Perform the LC separation as previously described.
 - Direct the column eluent into the ESI-MS source.
 - Acquire the mass spectrum for the peak corresponding to the retention time of **10-Oxo Docetaxel**.
 - Confirm the presence of the $[M+H]^+$ ion (expected $m/z \approx 806.9$) and other potential adducts (e.g., $[M+Na]^+$).

[Click to download full resolution via product page](#)

Caption: Workflow for the identification of **10-Oxo Docetaxel**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 10-Oxo Docetaxel | 167074-97-7 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 10-Oxo Docetaxel | C43H51NO14 | CID 46782641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. invivochem.net [invivochem.net]
- 7. CAS # 167074-97-7, 10-Oxo docetaxel - chemBlink [chemblink.com]
- 8. 10-Oxo Docetaxel - Immunomart [immunomart.com]
- 9. 10-Oxo docetaxel | 167074-97-7 | FO26648 | Biosynth [biosynth.com]
- 10. 10-Oxo docetaxel (with exact weight protocol) | C43H51NO14 | CID 118855601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [chemical properties and structure of 10-Oxo Docetaxel]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b193546#chemical-properties-and-structure-of-10-oxo-docetaxel>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com